Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate
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Overview
Description
This compound is an ester with a fluoro and methoxy substituent on the phenyl ring. The presence of these functional groups could potentially influence the compound’s reactivity and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the presence of the fluoro and methoxy substituents on the phenyl ring. These groups could potentially influence the compound’s conformation and electronic properties .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are often involved in cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the fluoro and methoxy substituents. For example, the fluoro group could potentially increase the compound’s stability, while the methoxy group could influence its solubility .Scientific Research Applications
Enzymatic Reduction in Organic Solvent-Water Systems
Research by Shimizu et al. (1990) explored the enzymatic reduction of a similar compound, ethyl 4-chloro-3-oxobutanoate, in an organic solvent-water diphasic system. This study provides insights into the potential use of enzymatic reactions for the synthesis of related compounds like Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate in different solvent systems (Shimizu et al., 1990).
Role in Neuroimaging Studies
Kepe et al. (2006) utilized a molecular imaging probe, closely related in structure to Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate, for studying serotonin receptors in Alzheimer's disease patients using positron emission tomography (PET). This indicates the potential of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate in neuroimaging and neurodegenerative disease research (Kepe et al., 2006).
Crystal Structure Analysis
Yeong et al. (2018) conducted a study on ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, a compound structurally similar to Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate. Their research focused on understanding the crystal structure, which could be relevant for the analysis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate (Yeong et al., 2018).
Synthesis and Biological Activity in Pharmacology
Chan et al. (1982) synthesized analogs of retinoic acids, including compounds with a structure resembling Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate. Their work illustrates the chemical synthesis and potential biological activities of such compounds, useful in pharmacological studies (Chan et al., 1982).
Future Directions
properties
IUPAC Name |
ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO4/c1-3-18-13(16)7-5-11(15)10-8-9(14)4-6-12(10)17-2/h4,6,8H,3,5,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGRSSZACZENF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C=CC(=C1)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(5-fluoro-2-methoxyphenyl)-4-oxobutanoate |
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